Product packaging for 3-Dimethyl-2-phenylindoline(Cat. No.:)

3-Dimethyl-2-phenylindoline

Cat. No.: B14138285
M. Wt: 223.31 g/mol
InChI Key: GBOHOKPJIMHHAH-UHFFFAOYSA-N
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Description

Overview of the Indoline (B122111) Scaffold in Contemporary Organic Synthesis

The indoline scaffold, a heterocyclic system featuring a fused benzene (B151609) and pyrrolidine (B122466) ring, is a cornerstone in the field of organic synthesis. researchgate.netsemanticscholar.org Its prevalence is notable in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netsemanticscholar.org The inherent structural features of the indoline nucleus make it a versatile building block for the construction of more complex molecular architectures. derpharmachemica.compolimi.it

In contemporary organic synthesis, the indoline framework serves as a key intermediate for the preparation of a multitude of biologically active compounds. derpharmachemica.com The development of novel synthetic methodologies has been a major focus, with significant advancements in metal-catalyzed reactions, C-H activation processes, and green synthesis approaches. researchgate.netsemanticscholar.org These methods have expanded the toolkit available to synthetic chemists, allowing for the efficient and selective construction of diverse indoline derivatives. researchgate.netsemanticscholar.org

Classical methods for the synthesis of the related indole (B1671886) scaffold, such as the Fischer, Reissert, and Larock syntheses, have been complemented by modern techniques that offer greater control and efficiency. researchgate.netsemanticscholar.org For instance, palladium-catalyzed reactions have been instrumental in the functionalization of the indoline core. derpharmachemica.com Furthermore, rhodium-catalyzed reductive cyclizations have been successfully employed to generate functionalized indoles from precursors like (E)-2-nitro-pyrrolidinostyrene. derpharmachemica.com The dearomatization of indoles represents another powerful strategy to access the indoline scaffold, enabling the transformation of simple planar aromatic molecules into structurally complex and stereochemically rich ring systems. polimi.itnih.gov

The significance of the indoline scaffold is underscored by its presence in numerous approved drugs and biologically active natural products. derpharmachemica.compolimi.it For example, the indoline core is found in compounds with applications in various therapeutic areas. iucr.org The continuous exploration of new synthetic routes to functionalized indolines is driven by the demand for novel molecules with unique biological properties. derpharmachemica.com

Stereochemical Considerations in Indoline Derivatives and Their Impact on Molecular Functionality

The stereochemistry of indoline derivatives is a critical aspect that profoundly influences their molecular functionality and biological activity. The presence of stereocenters within the indoline framework gives rise to enantiomers and diastereomers, which can exhibit vastly different interactions with biological targets such as enzymes and receptors. polimi.itresearchgate.net

The creation of chiral indoline derivatives is a major focus in asymmetric synthesis. nih.govrsc.org Catalytic asymmetric Friedel-Crafts reactions of indoles are a powerful and atom-economical approach to produce optically active indole and, by extension, indoline derivatives. researchgate.net Chiral metal complexes and organocatalysts are employed to control the enantioselectivity of these transformations. researchgate.net

The stereochemical outcome of reactions involving indoline precursors can be highly dependent on the reaction conditions and the nature of the catalyst and substrates. For instance, in the bioinspired divergent oxidative cyclization of strictosidine (B192452) and vincoside derivatives, the stereochemistry at the 3-position dictates the cyclization pathway, leading to different fused indoline frameworks. chemrxiv.org This highlights how subtle stereochemical differences in the starting material can lead to significant structural divergence in the product.

Furthermore, the three-dimensional arrangement of substituents on the indoline ring can lead to relatively rigid structures. polimi.it This conformational rigidity can be advantageous for molecular recognition, as it may lead to higher selectivity in binding to biological macromolecules. polimi.it The development of methodologies that allow for precise control over the stereochemistry of indoline derivatives is therefore of paramount importance for the design and synthesis of new functional molecules.

Defining the Research Landscape of 3,3-Dimethyl-2-phenylindoline and its Analogues

The research landscape of 3,this compound and its analogues is multifaceted, spanning synthetic methodology, structural elucidation, and the exploration of their potential applications. While not as extensively studied as some other indoline derivatives, this specific scaffold presents interesting structural and chemical features.

The synthesis of 3,this compound has been achieved through methods such as the hydrogenation of the corresponding 3H-indole precursor. For example, the chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-dimethyl-2-phenyl-3H-indole can yield 3,this compound in high yield and enantiomeric excess. beilstein-journals.org Metal-free catalysts have also been employed for the hydrogenation of related unsaturated nitrogen-containing compounds. sci-hub.se

Spectroscopic and structural data for 3,this compound and its parent 3H-indole are available, providing insights into their chemical properties. beilstein-journals.orgnih.gov The crystal structures of related 2-phenylindole (B188600) derivatives have been determined, revealing details about their molecular geometry and intermolecular interactions. iucr.orgnih.gov These studies often highlight the role of hydrogen bonding and other weak interactions in the solid-state packing of these molecules. iucr.orgnih.gov

Research into analogues of 3,this compound is driven by the quest for new molecules with specific properties. For example, analogues of the related 3,3'-diindolylmethane (B526164) (DIM) have been synthesized and evaluated for their biological activities. uclan.ac.uk The introduction of different substituents on the indole or indoline core allows for the fine-tuning of the molecule's electronic and steric properties, which can in turn affect its function. researchgate.netnih.gov The development of synthetic routes to various substituted phenylindole compounds continues to be an active area of research. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N B14138285 3-Dimethyl-2-phenylindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3,3-dimethyl-2-phenyl-1,2-dihydroindole

InChI

InChI=1S/C16H17N/c1-16(2)13-10-6-7-11-14(13)17-15(16)12-8-4-3-5-9-12/h3-11,15,17H,1-2H3

InChI Key

GBOHOKPJIMHHAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC2=CC=CC=C21)C3=CC=CC=C3)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Dimethyl 2 Phenylindoline and Stereoisomers

Enantioselective Catalytic Hydrogenation Strategies

Asymmetric hydrogenation of indole (B1671886) derivatives represents one of the most direct and atom-economical approaches to furnishing chiral indolines. acs.org Various catalytic systems have been developed to achieve high enantioselectivity in the reduction of the indole nucleus.

Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation Protocols

Chiral phosphoric acid (CPA) catalysis has emerged as a powerful tool for the enantioselective transfer hydrogenation of 3H-indoles. acs.org This method typically employs a Hantzsch ester or a related dihydropyridine (B1217469) as the hydrogen source. acs.orgsemanticscholar.org The CPA activates the 3H-indole substrate through hydrogen bonding, facilitating a stereocontrolled hydride transfer.

A notable application of this strategy is the deracemization of 2-aryl-3,3-disubstituted indolines. This process involves a borane-catalyzed hydrogenation of the 3H-indole to the corresponding racemic indoline (B122111), followed by a CPA-catalyzed asymmetric transfer hydrogenation that kinetically resolves the racemate, ultimately affording the desired indoline in high enantiomeric excess. acs.org For instance, the deracemization of 2-phenyl-3,3-dimethyl-3H-indole has been successfully demonstrated. acs.org

Table 1: Deracemization of 2-Aryl-3,3-disubstituted 3H-Indoles via CPA-Catalyzed Asymmetric Transfer Hydrogenation acs.org

Substrate (3H-Indole)Chiral Phosphoric Acid (CPA) CatalystHydrogen AcceptorYield (%)Enantiomeric Excess (ee, %)
2-Phenyl-3,3-dimethyl-3H-indoleTRIPBenzoxazinone8892
2-(4-Tolyl)-3,3-dimethyl-3H-indoleTRIPBenzoxazinone9191
2-(4-Methoxyphenyl)-3,3-dimethyl-3H-indoleTRIPBenzoxazinone8690

Reaction conditions typically involve the use of a borane (B79455) for the in situ racemization of the indoline.

Palladium-Catalyzed Asymmetric Hydrogenation of In Situ Generated Indoles

Palladium-catalyzed asymmetric hydrogenation offers another efficient route to chiral indolines. A significant advancement in this area is the hydrogenation of unprotected indoles, which often requires the presence of a Brønsted acid to activate the substrate. sci-hub.se The acid protonates the indole at the C3 position, forming an iminium ion that is more susceptible to hydrogenation. nih.gov

This methodology can be applied in a one-pot process where a substituted indole is generated in situ, followed by the addition of a chiral palladium catalyst and a hydrogen source to yield the corresponding chiral indoline. sci-hub.se While a direct example for 3,3-dimethyl-2-phenylindole is not extensively detailed, the successful hydrogenation of various 2-substituted and 2,3-disubstituted indoles demonstrates the potential of this method. sci-hub.se The choice of the chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity. sci-hub.se

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Substituted Indoles sci-hub.se

SubstrateChiral LigandAcid AdditiveYield (%)Enantiomeric Excess (ee, %)
2-Methyl-3-phenylindole(R)-BINAPBenzoic Acid>9594
2-Ethyl-3-phenylindole(R)-BINAPBenzoic Acid9295
2,3-Dimethylindole(R)-BINAPBenzoic Acid>9996 (cis)

These reactions are typically carried out under hydrogen pressure in a suitable solvent like trifluoroethanol (TFE).

Heterogeneous Catalytic Hydrogenation Approaches

Heterogeneous catalytic hydrogenation, often employing platinum or palladium on a carbon support (Pt/C or Pd/C), is an environmentally benign method for the reduction of indoles. nih.gov However, the hydrogenation of the resonance-stabilized indole ring is challenging and can be complicated by over-reduction or poisoning of the catalyst by the indoline product. nih.gov

To overcome these challenges, the reaction is often carried out in the presence of an acid, such as p-toluenesulfonic acid, which protonates the indole and disrupts its aromaticity, facilitating hydrogenation under milder conditions. nih.gov This approach has been successfully applied to a variety of substituted indoles, affording the corresponding indolines in excellent yields. nih.govresearchgate.net

Table 3: Heterogeneous Catalytic Hydrogenation of Substituted Indoles nih.govresearchgate.net

SubstrateCatalystAdditiveSolventYield (%)
2-Methylindole5% Pt/Cp-Toluenesulfonic acidWater98
3-Methylindole5% Pt/Cp-Toluenesulfonic acidWater97
2,3-Dimethylindole5% Pt/Cp-Toluenesulfonic acidWater99

Reactions are typically run at room temperature under a moderate pressure of hydrogen gas.

Alternative Synthetic Routes to Substituted Indolines

Beyond hydrogenation, several other synthetic strategies have been developed for the construction of the indoline core, offering access to a diverse range of substitution patterns.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal-catalyzed reactions provide powerful tools for the synthesis of indolines through the formation of key carbon-carbon and carbon-nitrogen bonds. The aza-Heck cyclization, for example, allows for the preparation of indoline scaffolds from N-hydroxy anilines and pendant alkenes. nih.gov This palladium-catalyzed method is notable for its ability to construct challenging indolines, including those with a fully substituted carbon at the C2 position, a key feature of 3,3-dimethyl-2-phenylindoline. nih.gov

Other transition metals like copper, rhodium, and cobalt have also been employed in various cyclization reactions to afford indoles and indolines. For instance, copper-catalyzed cyclization of 2-alkenylanilines can yield 3-substituted indoles. mdpi.com

Table 4: Synthesis of Indolines via Transition Metal-Catalyzed Cyclization nih.gov

SubstrateCatalyst SystemReaction TypeProductYield (%)
N-Boc-N-hydroxy-2-(1-phenylallyl)anilinePd(OAc)2, P(2-furyl)3Aza-Heck CyclizationBoc-2-benzyl-2,3-dihydro-1H-indole84
N-Boc-N-hydroxy-2-(cyclohex-1-en-1-yl)anilinePd(OAc)2, P(o-tolyl)3Aza-Heck CyclizationFused Bicyclic Indoline89

These reactions demonstrate the versatility of palladium catalysis in constructing complex indoline structures.

Reductive Cyclization and N-Alkylation Sequences

Reductive cyclization of nitroarenes is a well-established method for the synthesis of N-heterocycles, including indoles and indolines. nih.gov For example, the treatment of a 2-nitrophenyl derivative containing a suitable side chain with a reducing agent, such as titanium trichloride (B1173362) (TiCl3) or catalytic hydrogenation, can lead to the formation of the indoline ring system. nih.gov This strategy allows for the construction of 3,3-disubstituted indolines from appropriately substituted nitroaryl precursors. nih.gov

Following the synthesis of the indoline core, N-alkylation can be readily achieved. Common methods involve the deprotonation of the indoline nitrogen with a base, such as sodium hydride or potassium hydroxide, followed by reaction with an alkyl halide. rsc.orgorganic-chemistry.org One-pot procedures combining Fischer indolisation and subsequent N-alkylation have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.orgrsc.org

Table 5: N-Alkylation of Indole Derivatives rsc.orggoogle.com

Indole DerivativeAlkylating AgentBaseSolventProductYield (%)
2,3-DimethylindoleBenzyl bromideSodium hydrideDMF1-Benzyl-2,3-dimethylindole91
2-Phenylindole (B188600)Dimethyl sulfateSodium hydroxideMonochlorobenzene/Water1-Methyl-2-phenylindole97.5
Indole-3-carboxaldehydeDimethyl sulfateSodium hydroxideMonochlorobenzene/Water1-Methyl-2-phenyl-3-indolecarboxaldehyde98.3

Strategies for Stereocenter Introduction and Control at C2 and C3 Positions

The creation of specific stereoisomers of 3,this compound, which has stereocenters at the C2 and C3 positions, requires precise control over the synthetic route. Advanced methodologies focus on asymmetric synthesis to selectively produce the desired enantiomer or diastereomer. These strategies can be broadly categorized into catalytic enantioselective reduction of 3H-indoles, dearomative functionalization of indoles, and kinetic resolution of racemic indolines.

Catalytic Enantioselective Reduction of 3H-Indoles

A prominent strategy for synthesizing optically active indolines involves the asymmetric reduction of 2-substituted-3H-indoles. Chiral Brønsted acids have been effectively employed as catalysts in transfer hydrogenation reactions. For instance, using a Hantzsch dihydropyridine as the hydrogen source, a chiral Brønsted acid can catalyze the reduction of 2-aryl-substituted 3H-indoles to yield the corresponding indolines with high enantioselectivity. organic-chemistry.orgnih.gov This metal-free approach is advantageous as it avoids the use of transition metals and often proceeds under mild conditions. organic-chemistry.org

Optimization of the catalyst and reaction parameters is crucial for achieving high yields and enantiomeric excess (ee). For example, certain chiral phosphoric acids have demonstrated high efficiency, leading to products with up to 98% yield and 97% ee. organic-chemistry.org The choice of solvent and catalyst loading can also influence the reaction's outcome. This method is tolerant of a variety of substituents on the 2-aryl group, including both electron-donating and electron-withdrawing groups, without significantly impacting the high enantioselectivities. organic-chemistry.org

CatalystSubstrateYield (%)ee (%)Reference
Chiral Brønsted Acid (5j)2-Aryl-3H-indoles9897 organic-chemistry.org
Chiral Phosphoric Acid (12)Indole derivativesup to 96up to 99 mdpi.com

This table presents data on the catalytic enantioselective reduction of indole derivatives to highlight the effectiveness of different catalysts.

Dearomative Functionalization of Indoles

Another powerful method for constructing stereocenters at the C2 and C3 positions is through the dearomative functionalization of indoles. Nickel-catalyzed dearomative arylboration of indoles allows for the regioselective synthesis of C2- and C3-borylated indolines. nih.gov A notable aspect of this method is the ability to control the regioselectivity by simply changing the N-protecting group on the indole starting material. nih.gov This strategy can produce indolines with high regio- and diastereoselectivities. nih.gov

Furthermore, organocatalytic intramolecular Michael additions have been developed for the asymmetric synthesis of 2,3-disubstituted indolines. rsc.org By using a primary amine catalyst derived from a cinchona alkaloid, the cyclization of specifically substituted arylprop-2-en-1-ones can yield cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee), although diastereoselectivity may vary. rsc.org

MethodCatalyst/ReagentProductSelectivityReference
Dearomative ArylborationNickel CatalystC2- and C3-borylated indolinesHigh regio- and diastereoselectivity nih.gov
Intramolecular Michael AdditionCinchona alkaloid-derived primary aminecis-2,3-disubstituted indolinesup to 20:1 dr, 99% ee rsc.org

This table showcases different dearomative functionalization strategies and their outcomes in the synthesis of substituted indolines.

Kinetic Resolution of Racemic Indolines

Kinetic resolution is a valuable technique for separating enantiomers of racemic 2-arylindolines. This method involves the enantioselective reaction of one enantiomer in the racemic mixture, allowing for the isolation of the unreacted, enantioenriched starting material and the newly formed product. whiterose.ac.uknih.gov

A common approach involves the deprotonation of N-Boc-protected 2-arylindolines using n-butyllithium and a chiral ligand, such as (-)-sparteine, followed by quenching with an electrophile. whiterose.ac.uknih.gov This process can lead to the formation of 2,2-disubstituted indolines with high enantiomeric ratios. A key advantage of this method is that both enantiomers of the 2,2-disubstituted product can be accessed using the same chiral ligand. One enantiomer is obtained from the kinetic resolution itself, while the other can be synthesized by the lithiation and trapping of the recovered, enantioenriched starting material. whiterose.ac.uk

Non-enzymatic acylation using planar-chiral catalysts is another method for the kinetic resolution of indolines, providing a valuable alternative to traditional enzyme-based resolutions. acs.org

MethodReagentsOutcomeReference
Lithiation/Trappingn-BuLi, (-)-sparteine, electrophileEnantioenriched 2-arylindolines and 2,2-disubstituted indolines whiterose.ac.uknih.gov
Non-enzymatic AcylationPlanar-chiral PPY-derived catalystsKinetic resolution of indoline enantiomers acs.org

This table summarizes the outcomes of kinetic resolution methods for producing enantioenriched indolines.

Comprehensive Spectroscopic and Chiroptical Characterization of 3,3 Dimethyl 2 Phenylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 3,3-Dimethyl-2-phenylindoline, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the phenyl group and the indole (B1671886) ring typically appear in the downfield region, approximately between δ 6.6 and 7.4 ppm. beilstein-journals.org Specifically, the protons on the phenyl group often present as a multiplet, while the protons on the indole ring show characteristic splitting patterns based on their coupling with neighboring protons. beilstein-journals.org

A key feature is the singlet observed for the proton at the C2 position, which typically appears around δ 4.70 ppm. beilstein-journals.org The two methyl groups at the C3 position are diastereotopic, meaning they are in different chemical environments, and therefore exhibit two distinct singlets. In one reported spectrum, these singlets appear at δ 1.58 and δ 0.89 ppm. beilstein-journals.org The proton attached to the nitrogen atom (N-H) gives rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but has been observed around δ 4.05 ppm. beilstein-journals.org

Table 1: ¹H NMR Chemical Shifts for 3,this compound

ProtonChemical Shift (δ, ppm)Multiplicity
Aromatic-H6.64 - 7.40m
C2-H4.70s
N-H4.05s
C3-CH₃ (a)1.58s
C3-CH₃ (b)0.89s

Note: Chemical shifts are referenced to a standard solvent signal. 'm' denotes a multiplet and 's' denotes a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3,this compound, the spectrum shows distinct signals for each carbon atom. The aromatic carbons of the phenyl and indole rings resonate in the downfield region, typically between δ 109.0 and 149.2 ppm. beilstein-journals.org

The quaternary carbon atom at the C3 position, bonded to the two methyl groups, appears at a characteristic chemical shift of around δ 45.2 ppm. beilstein-journals.org The carbon atom at the C2 position, bonded to the phenyl group and a hydrogen atom, is observed further downfield at approximately δ 74.4 ppm. beilstein-journals.org The two methyl carbons at C3 are non-equivalent and give rise to two separate signals, which have been reported at δ 26.4 and δ 24.4 ppm. beilstein-journals.org

Table 2: ¹³C NMR Chemical Shifts for 3,this compound

CarbonChemical Shift (δ, ppm)
Aromatic-C109.0 - 149.2
C274.4
C345.2
C3-CH₃ (a)26.4
C3-CH₃ (b)24.4

Note: Chemical shifts are referenced to a standard solvent signal.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed. researchgate.netcolumbia.edumeasurlabs.comgithub.iowalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 3,this compound, COSY spectra would show correlations between the adjacent aromatic protons on both the indole and phenyl rings, helping to assign their specific positions. researchgate.netgithub.iowalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. The HSQC spectrum for this compound would show a cross-peak connecting the C2-H proton signal to the C2 carbon signal, and the methyl proton signals to their respective methyl carbon signals. columbia.edugithub.iowalisongo.ac.id This is invaluable for confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. scifiniti.combdu.ac.insci-hub.seresearchgate.net

The IR spectrum of 3,this compound would be expected to show a characteristic absorption band for the N-H stretching vibration, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically give rise to several bands in the 1450-1600 cm⁻¹ region. scifiniti.com

Raman spectroscopy, being particularly sensitive to symmetric vibrations of nonpolar groups, would complement the IR data. sci-hub.se The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. upi.edumsu.edu The indole chromophore in 3,this compound is expected to exhibit characteristic absorption bands in the ultraviolet region. Typically, indoles show two main absorption bands. gdckulgam.edu.in The first, more intense band (the B-band) appears around 200-230 nm, and a second, less intense, fine-structured band (the L-band) is observed around 260-290 nm. The phenyl group attached at the C2 position will also contribute to the UV-Vis absorption profile.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. msu.eduacs.orglibretexts.org

The mass spectrum of 3,this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. researchgate.net The fragmentation pattern can be complex, but some characteristic cleavages can be anticipated. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. Loss of a methyl group (a fragment with a mass of 15) from the C3 position would result in a significant fragment ion. Cleavage of the C2-C3 bond could also occur. Analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. beilstein-journals.org

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with polarized light, offering powerful non-destructive methods for stereochemical analysis. nih.gov These methods are essential for determining the absolute configuration and enantiomeric purity of chiral compounds like 3,this compound.

Optical Rotation ([α]D) Measurements

Optical rotation is a fundamental chiroptical property used to characterize chiral molecules. It measures the angle to which a compound rotates the plane of plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm). libretexts.org The specific rotation, [α]D, is an intrinsic property of a chiral molecule and is dependent on temperature, solvent, and concentration. libretexts.orgibzmesstechnik.de

For 3,this compound, which possesses a single stereocenter at the C2 position, enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions (dextrorotatory, (+), and levorotatory, (-)). libretexts.org The racemic mixture, (±)-3,this compound, is optically inactive. nih.gov Following the separation of the racemic mixture, the specific rotation of the individual enantiomers can be measured to confirm their optical purity. nih.gov

In a study involving the synthesis of (±)-3,this compound, the racemic mixture was resolved, and the separated enantiomers were analyzed by polarimetry to determine their specific rotation ([α]D20). nih.gov The enantiomeric excess (e.e.) of the fractions was subsequently confirmed by HPLC analysis. nih.gov

Table 1: Optical Rotation Data for Enantiomers of a 3,this compound Derivative

Enantiomer Specific Rotation [α]D20
First Eluted Enantiomer -18.0 (c 0.5, CHCl3)
Second Eluted Enantiomer +17.5 (c 0.5, CHCl3)

Data sourced from a study on related indoline (B122111) inhibitors, where the specific rotation was determined after enantiomeric resolution. nih.gov

Circular Dichroism (CD) Spectroscopy and its Application to Indoline Systems

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is particularly valuable for determining the absolute configuration and studying the conformational aspects of chiral molecules, including those with indoline scaffolds. nih.govcolumbia.edu

The application of CD spectroscopy to indoline systems often leverages the "exciton chirality method". psu.edu This is especially effective when the molecule contains two or more interacting chromophores. In many indoline-containing compounds, such as the vinblastine (B1199706) alkaloids which feature both indole and indoline chromophores, the electronic transitions of these groups can couple. columbia.educolumbia.edu This coupling results in a characteristic "split" CD spectrum, also known as a couplet, with two oppositely signed Cotton effects. The sign of this couplet (positive or negative) can be directly related to the absolute configuration, or more precisely, the chiral twist between the transition dipole moments of the chromophores. psu.educolumbia.edu

For instance, in the analysis of vinblastine analogs, the exciton (B1674681) coupling between the indole and indoline chromophores provides a non-empirical method for assigning the absolute configuration at the C16' position. columbia.edu Bioactive analogs with a C16'-S configuration consistently show a positive couplet, while inactive C16'-R analogs exhibit a negative couplet. columbia.edu

While specific CD data for the parent 3,this compound is not extensively detailed in the provided context, studies on its derivatives illustrate the utility of the technique. The experimental chiroptical properties of a related inhibitor, (−)-25b , were determined using electronic circular dichroism (ECD) and UV absorption spectroscopy. nih.gov Such analyses, often paired with quantum chemical calculations, allow for the unambiguous assignment of the absolute configuration of complex indoline-containing molecules. researchgate.net CD spectroscopy is also a rapid and effective tool for determining the enantiomeric excess of chiral samples, sometimes in a high-throughput format. hindsinstruments.com

Electroabsorption and Electrophotoluminescence (E-A/E-PL) Spectroscopic Techniques

Electroabsorption (E-A) and electrophotoluminescence (E-PL) spectroscopy, collectively known as Stark spectroscopy, are advanced techniques used to study the electronic properties of molecules under the influence of an external electric field. acs.orgscispace.com These methods are particularly insightful for characterizing organic electronic materials, including complex indoline derivatives used as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgresearcher.life

E-A spectroscopy measures the change in the absorption spectrum, while E-PL measures the change in the photoluminescence spectrum upon the application of an electric field. acs.orgnycu.edu.tw The resulting spectra provide quantitative information about key electronic parameters, such as the differences in the electric dipole moment (Δμ) and polarizability (Δα) between the ground and excited states. acs.org These parameters are crucial for understanding charge separation and transport properties in optoelectronic devices. acs.orgresearchgate.net

A study on highly efficient indoline sensitizers investigated their electronic properties using E-A and E-PL spectroscopy. acs.org The analysis of the E-A and E-PL spectra allowed for the determination of the change in electric dipole moment and polarizability upon photoexcitation. These experimental values were then compared with theoretical values obtained from density functional theory (DFT) calculations. acs.org

Table 2: Changes in Dipole Moment and Polarizability for Indoline Dyes Determined by E-A and E-PL Spectroscopy

Indoline Dye Δμ (Debye) Tr(Δα) / 4πε₀ (ų)
DN488 13.9 1000
D205 12.3 1100
DN182 11.2 900

Data represents the magnitude of the change in dipole moment (Δμ) and the trace of the change in polarizability tensor (Δα) between the ground and excited states, as determined from E-A spectra. These values provide insight into the charge transfer character of the photoexcitation. acs.org

The study found a strong correlation between the field-induced quenching of photoluminescence and the power conversion efficiencies of photovoltaic cells constructed with these indoline dyes. acs.orgresearcher.life This demonstrates the power of E-A and E-PL spectroscopy in providing fundamental insights into the structure-property relationships that govern the performance of indoline-based functional materials. acs.org

Table 3: List of Mentioned Compounds

Compound Name
(±)-3,this compound
3,this compound
Vinblastine
(−)-25b
DN488
D205

Computational Chemistry and Theoretical Modeling of 3,3 Dimethyl 2 Phenylindoline

Electronic Structure Calculations and Molecular Orbital Theory

The electronic properties of the 3,3-dimethyl-2-phenylindoline scaffold are fundamental to understanding its reactivity. Molecular orbital theory, often in conjunction with DFT, is used to describe the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

In the context of frustrated Lewis pairs (FLPs), where 3,this compound can act as the Lewis base, its HOMO energy is a critical parameter. Lewis bases are characterized by having a high-energy HOMO. ethernet.edu.et This high-energy orbital allows the indoline (B122111) derivative to donate a pair of electrons to a Lewis acid. Conversely, Lewis acids, such as boranes, possess a low-lying LUMO. ethernet.edu.et The interaction between the HOMO of the indoline and the LUMO of the Lewis acid is central to the activation of small molecules like hydrogen.

Energetic Studies and Thermochemical Property Prediction

Computational chemistry provides a powerful means to predict the thermochemical properties of molecules, such as their relative energies, enthalpies, and Gibbs free energies. These calculations are crucial for understanding the stability of different conformers and for predicting the thermodynamics of reactions.

For instance, in a study of a derivative of 3,this compound, specifically (S)-2-(1-(4-(N-hydroxycarbamoyl)benzyl)-3,3-dimethylindolin-2-yl)pyridin-1-ium-1-olate, researchers performed calculations to determine the relative energies of its conformers. nih.gov Using the B97D/def2-TZVP level of theory with an implicit solvent model (IEFPCM for 2-propanol), they calculated the relative molecular mechanics (MM) energies, electronic energies (EQM), and Gibbs free energies (G). nih.gov

The following table summarizes the computed energetic properties for the conformers of this derivative, illustrating the level of detail that can be obtained through such studies.

ConformerΔEMM (kcal/mol)EQM (a.u.)ΔEQM (kcal/mol)G (a.u.)ΔG (kcal/mol)Boltzmann Population (%)
Conf 10.00-1110.6853380.00-1110.6128540.0099.8
Conf 22.38-1110.6789454.01-1110.6062774.130.2

Table adapted from supplementary information of a study on a derivative of 3,this compound. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Understanding the step-by-step pathway of a chemical reaction is a central theme in chemistry. Computational modeling allows for the detailed investigation of reaction mechanisms, including the characterization of transient intermediates and high-energy transition states. For reactions involving 3,this compound, DFT calculations have been employed to elucidate mechanistic details.

One area where this has been applied is in the study of frustrated Lewis pairs (FLPs) for the activation of small molecules. The interaction of a 3,this compound derivative with a Lewis acid like B(C6F5)3 can lead to the heterolytic cleavage of H2. ethernet.edu.et Computational studies can model the entire reaction pathway, from the initial encounter of the reactants to the formation of the final products, identifying the transition state for the hydrogen splitting and calculating its activation energy.

Another example is the light-driven redox deracemization of indolines. researchgate.netrsc.org Mechanistic experiments combined with DFT calculations have been used to understand how a photocatalyst and a chiral phosphoric acid can work in concert to convert a racemic mixture of 3,this compound into a single enantiomer. researchgate.net These models can help to explain the efficiency and enantioselectivity of the process.

While specific energetic data for transition states in reactions of the parent compound were not found in the provided search results, the literature indicates that such computational studies are a key part of the research in this area.

Conformational Analysis and Stereochemical Prediction

The 3,this compound molecule possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The spatial arrangement of the atoms, or conformation, of each enantiomer can have a significant impact on its properties and reactivity.

Computational methods are extensively used to perform conformational analyses to identify the most stable three-dimensional structures of a molecule. This often involves a systematic search of the potential energy surface.

A powerful application of this is in the prediction and confirmation of stereochemistry. In a study on a derivative of 3,this compound, the absolute configuration of the (-)-enantiomer was established by comparing its experimental electronic circular dichroism (ECD) spectrum with the theoretical spectrum calculated using time-dependent density functional theory (TD-DFT). nih.gov The good agreement between the experimental and calculated spectra allowed for the confident assignment of the (S)-absolute configuration to the molecule. nih.gov This combination of experimental spectroscopy and theoretical calculation is a state-of-the-art method for stereochemical determination.

Excited State Characterization and Photophysical Property Simulations

The behavior of 3,this compound upon absorption of light is governed by its electronic excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing these excited states and simulating the photophysical properties of the molecule.

As mentioned previously, TD-DFT calculations are used to simulate ECD spectra, which are dependent on the electronic transitions between the ground and excited states. nih.gov Furthermore, in the context of the light-driven redox deracemization of indolines, understanding the excited state dynamics is crucial. researchgate.net The process involves the photocatalyst absorbing light and then interacting with the indoline substrate in its excited state. Computational modeling can provide insights into the nature of the relevant excited states, their energies, and their lifetimes, which are key factors in the efficiency of the photochemical reaction.

In a detailed computational study on a derivative of 3,this compound, TD-DFT calculations were performed to obtain the excitation wavelengths, oscillator strengths (which relate to the intensity of absorption), and rotational strengths (which determine the sign and magnitude of the ECD signal) for different conformers. nih.gov

The following table presents a selection of the calculated photophysical data for the most stable conformer of the studied derivative.

ExcitationWavelength (nm)Oscillator Strength (f)Rotational Strength (R, 10⁻⁴⁰ cgs)
1305.10.016312.01
2277.90.0886-20.69
3258.90.03054.88
4240.20.0315-2.71
5231.00.2882-2.67

Table adapted from supplementary information of a study on a derivative of 3,this compound. nih.gov

This type of data is invaluable for interpreting experimental spectra and for understanding the photophysical behavior of the molecule.

In Silico Approaches to Selectivity and Asymmetric Induction

In silico methods are widely used to predict and rationalize the selectivity of chemical reactions, particularly in the field of asymmetric catalysis where the goal is to produce a single enantiomer of a chiral product. For reactions involving 3,this compound and its derivatives, computational modeling can help to understand the origins of stereoselectivity.

For example, in the asymmetric hydrogenation of imines using chiral catalysts derived from this scaffold, computational models of the transition states leading to the (R) and (S) products can be constructed. By comparing the energies of these diastereomeric transition states, one can predict which enantiomer will be formed preferentially. The energy difference between these transition states is directly related to the enantiomeric excess (ee) of the reaction.

Another powerful in silico approach is molecular docking, which is used to predict the binding mode of a ligand within the active site of a protein. In the development of inhibitors for histone deacetylase 6 (HDAC6), a derivative of 3,this compound was docked into the enzyme's active site. nih.gov These docking studies helped to rationalize the observed structure-activity relationships (SAR) and to understand how the inhibitor interacts with key amino acid residues. nih.gov Such insights are crucial for the design of more potent and selective enzyme inhibitors.

Future Research Directions and Translational Perspectives in Indoline Chemistry

Development of Novel Catalytic Systems for Enantioselective Synthesis

The creation of chiral indoline (B122111) frameworks is of paramount importance for pharmaceutical and biological applications. acs.org Future research is heavily geared towards developing more efficient and highly selective catalytic systems to access enantiopure 3,3-disubstituted indolines. A significant strategy that has emerged is the deracemization of racemic indolines. acs.org

One promising approach involves a deracemization process that combines borane-catalyzed hydrogenation with a chiral phosphoric acid (CPA)-catalyzed asymmetric transfer hydrogenation. acs.org This method has been successfully applied to various 2-aryl-3,3-disubstituted 3H-indoles, including those with 3,3-dimethyl substituents, to produce the desired indolines in high yields (86–95%) and with moderate to good enantiomeric excesses (ee's) ranging from 45–92%. acs.org

Another innovative strategy is light-driven redox deracemization, which couples a photocatalyst with a chiral phosphoric acid. rsc.org Using 3,3-dimethyl-2-phenylindoline as a model substrate, this method has demonstrated the ability to produce spirocyclic indoline products in good yields and with high enantioselectivity. rsc.org The development of novel chiral catalysts, such as those based on rhodium complexes, is also expanding the toolbox for asymmetric C-H functionalization at other positions of the indoline ring, such as C7, to construct axially chiral atropisomers with excellent yields and enantioselectivity. nih.gov

Future work will likely focus on designing new chiral phosphine (B1218219) ligands and exploring organocatalysts to improve enantioselectivity further. scispace.comd-nb.info The development of heterogeneous and reusable catalysts, such as magnetic carbon nitride nanosheets, also represents a green and efficient direction for synthesizing complex indoline derivatives. jsynthchem.com

Table 1: Examples of Catalytic Systems for Enantioselective Indoline Synthesis
Catalytic SystemSubstrate TypeKey FeaturesYieldEnantiomeric Excess (ee)Reference
Borane (B79455) / Chiral Phosphoric Acid (CPA)3,3-dimethyl substituted 3H-indolesDeracemization via asymmetric transfer hydrogenationHigh45–71% acs.org
Photocatalyst / Chiral Phosphoric Acid3,this compoundLight-driven redox deracemizationGoodHigh rsc.org
Chiral Rhodium (RhJasCp) ComplexN-substituted IndolinesC7-H bond activation to form atropisomersup to 92%up to 90% nih.gov
Palladium / Chiral Phosphine LigandAllenes with o-iodophenyl amino groupsAsymmetric carbopalladation-aminationHighLigand-dependent scispace.com

Advanced Functionalization Strategies for Indoline Derivatives

Beyond synthesis of the core scaffold, advanced functionalization is critical for creating molecular diversity and developing new applications. Late-stage functionalization (LSF), which involves modifying complex molecules at a late step in their synthesis, is a particularly powerful strategy. nih.govacs.org Research is focused on developing novel methods for the selective functionalization of various positions on the indoline ring.

A key area of development is the direct functionalization of C(sp³)–H bonds, which are typically unreactive. Biocatalytic strategies using engineered P450 enzymes have shown remarkable potential for the regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines via carbene transfer. chemrxiv.orgwpmucdn.com This enzymatic approach allows for regiodivergent access to different C–H bonds on the indoline substrate, enabling the synthesis of diverse functionalized building blocks. chemrxiv.org

Transition-metal catalysis also offers powerful tools for C–H functionalization. Ruthenium-catalyzed, carbamoyl-directed C–H functionalization has been used to synthesize 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines. rsc.org Furthermore, iodine-mediated oxidative strategies allow for the triple functionalization of indolines at the C2, C3, and C5 positions in a tandem process. usc.gal Skeletal editing, where atoms within the core ring structure are inserted or removed, represents another frontier. For instance, a nitrogen atom can be inserted into the indole (B1671886) skeleton to access quinazoline (B50416) or quinoxaline (B1680401) bioisosteres, a transformation unlocked by strategic use of a silyl (B83357) protecting group. chemrxiv.orgethz.ch

These advanced methods provide unprecedented access to complex and diversely substituted indoline derivatives, paving the way for new discoveries in medicinal chemistry and materials science. canada.caresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Indoline Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and synthesis of indoline-based compounds. nih.gov These computational tools can accelerate the design-make-test-analyze cycle by predicting reaction outcomes, planning synthetic routes, and identifying promising drug candidates from vast virtual libraries. nih.govespublisher.com

A significant application of ML in this field is the prediction of enantioselectivity in asymmetric catalysis. researchgate.netias.ac.in For the synthesis of indole derivatives using chiral phosphoric acid (CPA) catalysts, regression-based ML models have been developed. researchgate.net Using molecular descriptors of the reactants, catalysts, and key intermediates, a random forest regression model successfully predicted the enantioselectivity of naphthyl-indole synthesis with a high degree of accuracy (R² score of 0.88 on the test set). researchgate.netias.ac.in This predictive power can significantly reduce the time and resources spent on trial-and-error experimentation. espublisher.com

Exploration of Indoline Scaffolds in Advanced Material Science Applications

The unique electronic and photophysical properties of the indoline scaffold make it an attractive building block for advanced functional materials. Research is actively exploring the use of indoline derivatives in areas such as smart surfaces and organic electronics.

A notable application is the creation of photo-responsive smart surfaces. Simple indoline-based small molecules have been designed to precisely control the wettability of a surface using UV light as a trigger. rsc.orgresearchgate.net These materials incorporate photocleavable o-nitroanilide moieties; upon irradiation, the cleavage of these groups causes a significant change in the water contact angle, allowing for the creation of hydrophobic or hydrophilic patterns on demand. rsc.orgresearchgate.netrsc.org This technology has potential applications in microfluidics and "lab-on-a-chip" devices. rsc.org

In the field of renewable energy, indoline-based organic dyes are being developed as sensitizers for dye-sensitized solar cells (DSSCs). icrc.ac.irosti.gov These dyes, which often feature a D–A–π–A (Donor–Acceptor–π-bridge–Acceptor) framework, are designed to have strong light absorption and efficient electron injection into a semiconductor like TiO₂. osti.gov Computational studies are used to design and screen candidate dyes, optimizing their electronic structure and optical properties to maximize power conversion efficiency. osti.gov

Table 2: Indoline-Based Dyes for Dye-Sensitized Solar Cells (DSSCs)
Dye NameElectron DonorElectron Acceptorλmax in Solution (nm)λmax on Photoanode (nm)Conversion Efficiency (%)Reference
Dye 1IminodibenzylCyanoacrylic acid4164372.84 icrc.ac.ir
Dye 2IminodibenzylCyanoacrylic acid4214403.11 icrc.ac.ir
Dye 3IminodibenzylCyanoacrylic acid4094212.12 icrc.ac.ir

Design and Synthesis of Indoline-Based Probes for Chemical Biology Studies

The indoline scaffold serves as a versatile platform for the design and synthesis of chemical probes to investigate complex biological processes. acs.org These probes can be used to modulate protein function, visualize cellular components, and identify new therapeutic targets.

Researchers have developed libraries of natural-product-like compounds based on the aminoindoline scaffold to identify modulators of specific signaling pathways. canada.caacs.org Through this approach, several indoline derivatives were identified as inhibitors of focal adhesion kinase (FAK), a protein involved in cell adhesion and migration. acs.org These small molecules serve as valuable probes for studying FAK-mediated signaling. canada.ca

The indole nucleus, a close relative of the indoline scaffold, is widely used in the development of fluorescent probes. rsc.orgresearchgate.net These probes are designed to detect specific ions, molecules, or biological events through changes in their fluorescence. rsc.org For example, indole-based probes have been created for the bioimaging of S-nitrosylation in mitochondria, a key post-translational modification. nih.gov Other probes, featuring a benzo[c,d]indole-quinoline structure, exhibit a significant "off-on" fluorescence response upon binding to RNA, enabling the imaging of nucleolar RNA in living cells with high photostability. scilit.comnih.govelsevierpure.com To identify the biological targets of bioactive compounds, alkyne-functionalized indole-based probes have been synthesized for use in chemoproteomic studies via click chemistry. acs.org The continued development of such probes will provide powerful tools for dissecting cellular mechanisms and accelerating drug discovery. nih.gov

Q & A

Q. How should long-term stability studies of this compound be designed for archival data integrity?

  • Answer :
  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS and correlate with Arrhenius predictions .
  • Data Logging : Use LIMS (LabVantage) to track storage conditions and automate alerts for deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.